molecular formula C4H2ClIN2 B183918 2-Chloro-5-iodopyrimidine CAS No. 32779-38-7

2-Chloro-5-iodopyrimidine

Cat. No.: B183918
CAS No.: 32779-38-7
M. Wt: 240.43 g/mol
InChI Key: WSZRCNZXKKTLQE-UHFFFAOYSA-N
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Description

2-Chloro-5-iodopyrimidine is a halogenated pyrimidine derivative with the molecular formula C4H2ClIN2 and a molecular weight of 240.43 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the iodination of 2-chloropyrimidine using iodine and a suitable oxidizing agent . Another approach involves the chlorination of 5-iodopyrimidine using chlorine gas or other chlorinating agents .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to optimize reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Role in Medicinal Chemistry

2-Chloro-5-iodopyrimidine is extensively employed as an intermediate in the synthesis of several pharmaceutical agents. Its halogenated structure facilitates nucleophilic substitution reactions, making it a valuable building block for creating complex organic molecules.

Synthesis of PDE-V Inhibitors

One notable application involves its use in synthesizing selective phosphodiesterase type 5 (PDE-V) inhibitors. For instance, researchers have successfully coupled this compound with 2-pyridylzinc chloride using a palladium-catalyzed cross-coupling reaction to yield 2-chloro-5-(2-pyridyl)pyrimidine with yields ranging from 60% to 70% and high purity (>95%) .

Prostaglandin E Synthetase Inhibitors

Another significant application is found in the synthesis of inhibitors for prostaglandin E synthetase (PGES-1). The compound serves as a precursor in a multi-step synthesis involving the formation of 4-(5-iodopyrimidin-2-yl)morpholine, which has been identified as a potential therapeutic agent .

Synthetic Methodologies

The versatility of this compound is further demonstrated through various synthetic methodologies that exploit its reactive sites.

Multi-Step Synthesis

A multi-step synthetic route has been developed for creating N-benzoyl urea compounds, which are known for their antitumor properties. In this process, this compound is reacted with 2-fluorophenol and potassium carbonate under specific conditions to yield complex structures that exhibit significant biological activity .

Coupling Reactions

The compound can also participate in Suzuki coupling reactions, where it reacts with phenylboronic acids to form substituted pyridines. This method demonstrates the compound's utility in generating diverse chemical entities essential for drug discovery .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in synthesizing biologically active compounds.

Antitumor Agents

In research conducted by Japanese scientists, this compound was integral to synthesizing N-benzoyl urea derivatives that showed promise as antitumor agents. The synthesis involved several steps, including the formation of key intermediates that were later transformed into active pharmaceutical ingredients .

Development of New Therapeutics

Recent studies have explored the potential of derivatives synthesized from this compound as new therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The findings suggest that modifications to the pyrimidine ring can enhance biological activity and selectivity .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodopyrimidine depends on its application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound can interact with molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions, affecting the activity of biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and enable diverse chemical transformations. Its dual halogenation makes it a versatile intermediate for synthesizing a wide range of compounds .

Biological Activity

2-Chloro-5-iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting specific biological pathways.

This compound has the molecular formula C5_5H3_3ClIN and features both chlorine and iodine substituents on the pyrimidine ring. Its structure allows for unique interactions in biological systems, enhancing its utility in drug development.

Synthesis and Applications

The synthesis of this compound typically involves halogenation reactions that facilitate the introduction of iodine and chlorine into the pyrimidine ring. It is often used as a precursor in the synthesis of various pharmacologically active compounds, such as phosphodiesterase type 5 (PDE-V) inhibitors and prostaglandin E synthetase (PGES) inhibitors.

Case Study: PDE-V Inhibitor Synthesis

One notable application is its use in synthesizing 2-chloro-5-(2-pyridyl)pyrimidine, which acts as a selective PDE-V inhibitor. This synthesis employs a cross-coupling approach with 2-pyridylzinc chloride, yielding a product with over 95% purity and a yield of 60–70% .

Case Study: PGES Inhibitor Development

Another significant application involves the synthesis of PGES inhibitors from this compound. The process includes multiple steps where this compound acts as an intermediate, ultimately leading to the formation of 4-(5-iodopyrimidin-2-yl)morpholine, which demonstrates therapeutic potential against inflammatory conditions .

Biological Activity

The biological activity of this compound extends beyond its role as a synthetic intermediate. Research indicates that derivatives of this compound exhibit various pharmacological effects:

  • Antiviral Activity : Pyrimidine derivatives, including those synthesized from this compound, have shown efficacy against viral infections, particularly in inhibiting retroviral replication .
  • Antimicrobial Properties : Compounds derived from this pyrimidine have been evaluated for their antimicrobial activity. For instance, certain derivatives demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Inhibition of Enzymatic Activity : Some studies have highlighted the potential of this compound analogs to inhibit enzymes involved in nucleoside metabolism, which could be beneficial in treating conditions related to nucleotide imbalances .

Summary of Biological Activities

Activity Type Details
AntiviralEffective against retroviral infections; potential for HIV treatment .
AntimicrobialGood activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Enzyme InhibitionInhibitory effects on enzymes involved in pyrimidine metabolism .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-5-iodopyrimidine, and how can reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves reacting this compound with sodium methoxide in dry methanol under inert conditions. For example, dissolving 4.4 mmol of the compound in 4.5 mL methanol, followed by dropwise addition of sodium methoxide (7.39 mmol in 5.5 mL methanol), yields 95% product after 2 hours of stirring. Key variables include stoichiometric ratios, solvent purity, and temperature control. Post-reaction, evaporation under reduced pressure and recrystallization from chloroform/water mixtures enhance purity .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., δ 8.65 ppm for pyrimidine protons in 1^1H NMR) and Thin-Layer Chromatography (TLC, Rf = 0.64 in ether/hexanes) are standard for structural confirmation. High-Performance Liquid Chromatography (HPLC) with ≥96% purity thresholds ensures analytical validation . Recrystallization and melting point analysis further verify purity.

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at the 2-position is more reactive toward nucleophiles (e.g., methoxide) due to electron-withdrawing effects from the iodine at the 5-position. Reactivity can be monitored via TLC or 13^{13}C NMR shifts (e.g., δ 164.07 ppm for carbonyl carbons post-substitution). Solvent polarity and temperature significantly influence substitution rates .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction (e.g., chloroform/water partitioning) removes polar impurities. Column chromatography with silica gel (eluent: ether/hexanes) or recrystallization from methanol/chloroform mixtures are effective. Purity is validated via TLC and HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from varying catalysts (e.g., Pd vs. Cu), solvent systems, or iodine participation in side reactions. Systematic optimization involves:

  • Screening catalysts (e.g., Pd(PPh3_3)4_4) and ligands.
  • Monitoring reaction progress via 1^{1}H NMR to detect intermediates.
  • Comparing yields under inert vs. aerobic conditions .

Q. What computational strategies predict the regioselectivity of this compound in aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites. Experimental validation via kinetic studies (e.g., competition reactions with varying nucleophiles) complements computational data .

Q. How is this compound utilized in designing enzyme inhibitors or receptor ligands?

  • Methodological Answer : Its halogenated pyrimidine core serves as a scaffold for targeting ATP-binding pockets (e.g., kinase inhibitors). Structure-Activity Relationship (SAR) studies involve:

  • Introducing substituents (e.g., alkyl, aryl) at the 4- or 6-positions.
  • Assessing binding affinity via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
  • Validating inhibitory activity in enzymatic assays (e.g., IC50_{50} determination) .

Q. What analytical challenges arise in detecting trace impurities of this compound, and how are they addressed?

  • Methodological Answer : Iodine-related degradation products (e.g., dehalogenated pyrimidines) complicate analysis. Solutions include:

  • Coupling HPLC with High-Resolution Mass Spectrometry (HR-MS) for impurity profiling.
  • Using deuterated solvents in NMR to suppress solvent peaks.
  • Implementing stability-indicating methods under accelerated degradation conditions (e.g., heat, light) .

Properties

IUPAC Name

2-chloro-5-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZRCNZXKKTLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364898
Record name 2-chloro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32779-38-7
Record name 2-chloro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodopyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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